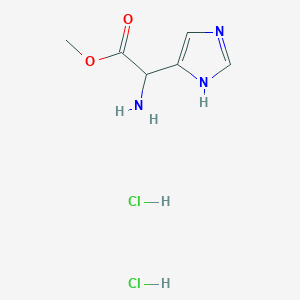
Methyl 2-amino-2-(1H-imidazol-5-yl)acetate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(1H-imidazol-4-yl)acetate dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(1H-imidazol-4-yl)acetate dihydrochloride can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which typically uses glyoxal, ammonia, and formaldehyde as starting materials . Another method is the Wallach synthesis, which involves the reaction of aniline derivatives with glyoxal and ammonia . Additionally, the compound can be synthesized from the dehydrogenation of imidazolines or from alpha halo-ketones .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of catalysts, such as platinum on alumina, can facilitate the formation of the imidazole ring at high temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(1H-imidazol-4-yl)acetate dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring can participate in electrophilic substitution reactions due to the presence of nitrogen atoms, which can donate electron density to the ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the imidazole ring .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazole N-oxides, while reduction reactions can produce imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
Methyl 2-amino-2-(1H-imidazol-4-yl)acetate dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the synthesis of histidine and other biologically active compounds . In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities . Additionally, the compound is used in the development of new drugs and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(1H-imidazol-4-yl)acetate dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to the heme iron atom of cytochrome P450 enzymes, inhibiting their activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazole derivatives such as methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride , clemizole, and metronidazole . These compounds share the imidazole ring structure but differ in their substituents and overall molecular architecture.
Uniqueness: Methyl 2-amino-2-(1H-imidazol-4-yl)acetate dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
90031-03-1 |
|---|---|
Molecular Formula |
C6H11Cl2N3O2 |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
methyl 2-amino-2-(1H-imidazol-5-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)5(7)4-2-8-3-9-4;;/h2-3,5H,7H2,1H3,(H,8,9);2*1H |
InChI Key |
SFTAKVWJFKTFAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CN=CN1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















